molecular formula C16H15Cl2N3O B4627587 1-(3,4-dichlorophenyl)-4-isonicotinoylpiperazine

1-(3,4-dichlorophenyl)-4-isonicotinoylpiperazine

Cat. No. B4627587
M. Wt: 336.2 g/mol
InChI Key: HQPGNDUBKRUYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-4-isonicotinoylpiperazine (known as DPI) is a chemical compound that has been widely studied for its potential applications in scientific research. DPI is a piperazine derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.

Mechanism of Action

DPI exerts its effects through a variety of mechanisms. In neuroscience, DPI has been found to block the activity of certain ion channels, including the TRPV1 channel and the ASIC3 channel. In pharmacology, DPI has been shown to inhibit the activity of certain enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). In cancer research, DPI has been found to induce apoptosis in cancer cells through a variety of mechanisms, including the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects:
DPI has been found to have a range of biochemical and physiological effects. In neuroscience, DPI has been shown to block pain signals by inhibiting the activity of the TRPV1 channel and the ASIC3 channel. In pharmacology, DPI has been found to increase levels of endocannabinoids, which are naturally occurring compounds that have been implicated in a variety of physiological processes. In cancer research, DPI has been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

DPI has a number of advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, making it a well-characterized tool for use in various research areas. However, DPI also has some limitations. Its effects can be variable depending on the experimental conditions, and it may not be suitable for use in certain research areas.

Future Directions

There are a number of future directions for research involving DPI. In neuroscience, further studies could investigate the role of DPI in modulating pain signals and other neuronal functions. In pharmacology, DPI could be further studied as a potential drug candidate for the treatment of various diseases. In cancer research, further studies could investigate the mechanisms by which DPI induces apoptosis in cancer cells, and how it could be used in combination with other therapies to enhance its effectiveness. Overall, DPI is a promising compound that has the potential to advance our understanding of a variety of biological processes.

Scientific Research Applications

DPI has been studied for its potential use in a variety of research areas, including neuroscience, pharmacology, and cancer research. In neuroscience, DPI has been found to block the activity of certain ion channels, making it a useful tool for studying the role of these channels in neuronal function. In pharmacology, DPI has been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of various diseases. In cancer research, DPI has been studied for its potential to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O/c17-14-2-1-13(11-15(14)18)20-7-9-21(10-8-20)16(22)12-3-5-19-6-4-12/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPGNDUBKRUYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,4-Dichlorophenyl)piperazin-1-yl](pyridin-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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